Ethyl methyl imidazolium dicyanamide

Description

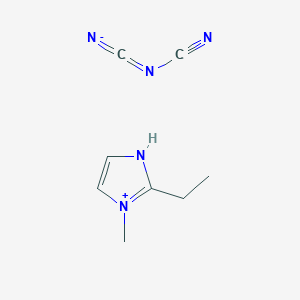

1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) is a room-temperature ionic liquid (RTIL) composed of the 1-ethyl-3-methylimidazolium cation and the dicyanamide ([N(CN)₂]⁻) anion. Its molecular formula is C₈H₁₁N₅, with a molecular weight of 177.21 g/mol . EMIM DCA is widely studied due to its low viscosity, high ionic conductivity (1.6–2.5 mS/cm), and broad electrochemical stability window (~4.5 V), making it suitable for applications in energy storage, green propellants, and thermoelectric composites .

The dicyanamide anion forms hydrogen bonds with the imidazolium cation, with an average N–H bond distance of ~2.2 Å, balancing ion mobility and interaction strength . Its thermal stability (decomposition temperature >250°C) and miscibility with polar solvents further enhance its industrial relevance .

Properties

IUPAC Name |

cyanoiminomethylideneazanide;2-ethyl-3-methyl-1H-imidazol-3-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.C2N3/c1-3-6-7-4-5-8(6)2;3-1-5-2-4/h4-5H,3H2,1-2H3;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJZMHINTFYPGW-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[N+](C=CN1)C.C(=[N-])=NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Green Solvents

EMIM DCA is recognized for its role as a green solvent in chemical reactions. It offers a more environmentally friendly alternative to traditional organic solvents, which can be toxic and hazardous. The use of EMIM DCA reduces the environmental impact of chemical processes while maintaining high efficiency .

Electrolytes in Energy Storage

EMIM DCA is extensively used in the development of electrolytes for batteries and supercapacitors. Its low viscosity and high ionic conductivity enhance energy efficiency and storage capacity, making it suitable for advanced energy storage systems .

| Application Type | Key Benefits |

|---|---|

| Batteries | Improved energy density |

| Supercapacitors | Enhanced charge/discharge rates |

Biomass Processing

In biomass conversion processes, EMIM DCA plays a crucial role by improving the yield of biofuels and other valuable chemicals. Its ability to dissolve lignocellulosic materials facilitates efficient biomass processing, which is essential for sustainable energy production .

Separation Processes

This compound is utilized in liquid-liquid extraction techniques, particularly for the separation of metals and organic compounds. EMIM DCA provides higher selectivity and efficiency compared to conventional solvents, enhancing the effectiveness of separation processes in various industries .

Pharmaceutical Applications

EMIM DCA is being explored for its potential in drug formulation. It can improve the solubility and stability of active pharmaceutical ingredients, making it a valuable asset in pharmaceutical research and development .

Case Study 1: Corrosion Resistance

A study examined the protective role of EMIM DCA on carbon steel in hydrochloric acid solutions. The results indicated that EMIM DCA significantly enhanced corrosion resistance, suggesting its potential use as a corrosion inhibitor in industrial applications .

Case Study 2: Biomass Conversion

Research demonstrated that using EMIM DCA as a solvent improved the hydrolysis of cellulose into glucose, leading to higher yields in biofuel production. This finding underscores its importance in renewable energy research .

Chemical Reactions Analysis

Polymerization Reactions

EMIM DCA has been investigated for its role as a catalyst in polymerization reactions. Studies indicate that it enhances both the rate of reaction and the yield of polymers when mixed with epoxy resins such as diglycidyl ether of bisphenol A (DGEBA). The reaction kinetics reveal that the presence of dicyanamide significantly influences the gel point temperature and curing process:

| Ionic Liquid Type | Initial Viscosity (Pa.s) | Gel Point (°C) | Vitrification Point (°C) |

|---|---|---|---|

| EMIM DCA | 3.42 | 165 | Not reported |

| EMIM Acetate | 8.47 | 103 | 110 |

| EMIM Thiocyanate | 7.58 | 112 | 117 |

The data indicates that EMIM DCA results in a lower initial viscosity compared to other ionic liquids, facilitating easier handling during polymerization processes .

Corrosion Inhibition

Recent studies have highlighted the effectiveness of EMIM DCA as a corrosion inhibitor for carbon steel in hydrochloric acid solutions. The ionic liquid forms a protective layer on the metal surface, significantly reducing corrosion rates:

-

Corrosion Rate Reduction: Up to 90% inhibition efficiency was observed at optimal concentrations.

-

Mechanism: The protective action is attributed to the adsorption of EMIM DCA on the steel surface, which blocks active sites for corrosion .

Phase Transition Behavior

Research into the phase transitions of EMIM DCA reveals that it undergoes slow crystallization upon cooling, forming distinct crystalline phases at specific temperatures:

-

Phase Transitions:

-

Crystalline phase formation at approximately 210 K.

-

A second crystalline phase appears around 260 K before melting at 270 K.

-

The analysis through Raman spectroscopy indicates that these transitions are linked to the conformational changes of the ethyl chain within the imidazolium ring .

Ethyl methyl imidazolium dicyanamide exhibits unique properties that make it a valuable compound in various chemical processes. Its low viscosity, thermal stability, and ability to act as a catalyst or corrosion inhibitor highlight its versatility in industrial applications. Ongoing research continues to explore its potential in new areas, including green chemistry and advanced materials.

-

References

-

Low-temperature phase transitions of the ionic liquid 1-ethyl-3-methylimidazolium dicyanamide [C₂C₁im][N(CN)₂]. Journal of Physical Chemistry B.

-

Kinetics of polymerization reactions using ionic liquids as catalysts.

-

Corrosion resistance studies involving EMIM DCA and carbon steel.

-

Thermophysical properties of ionic liquids: A comprehensive study on EMIM DCA.

-

Investigations into the crystallization behavior of EMIM DCA under varying thermal conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Effect of Anion Variation

The choice of anion significantly impacts ionic liquid (IL) properties. Key comparisons include:

| Property | [EMIM][DCA] | [EMIM][Cl] | [EMIM][BF₄] | [EMIM][Tf₂N] |

|---|---|---|---|---|

| Conductivity (mS/cm) | 1.6–2.5 | 0.5–1.2 | 1.4–1.8 | 0.8–1.3 |

| Viscosity (mPa·s) | 20–30 | 80–120 | 40–60 | 50–70 |

| Electrochemical Window (V) | 4.5 | 3.0 | 4.0 | 4.8 |

- Dicyanamide vs. Chloride ([Cl]⁻) : [EMIM][DCA] exhibits 2–3× higher conductivity and a wider electrochemical window than [EMIM][Cl], attributed to weaker hydrogen bonding and higher anion mobility .

- Dicyanamide vs. [BF₄]⁻ : [EMIM][DCA] has comparable conductivity but lower viscosity than [EMIM][BF₄], favoring applications requiring rapid ion transport .

- Dicyanamide vs. [Tf₂N]⁻ : [EMIM][Tf₂N] has a wider electrochemical window but lower conductivity due to bulky anion size .

Effect of Cation Alkyl Chain Length

Varying the alkyl chain length on the imidazolium cation alters intermolecular interactions:

| IL | Conductivity (mS/cm) | Viscosity (mPa·s) | Electrochemical Window (V) |

|---|---|---|---|

| [EMIM][DCA] (C2) | 1.6–2.5 | 20–30 | 4.5 |

| [BMIM][DCA] (C4) | 1.0–1.5 | 40–50 | 4.0 |

| [HMIM][DCA] (C6) | 0.6–1.0 | 60–80 | 3.8 |

- Longer Chains (e.g., butyl, hexyl) : Increased alkyl chain length reduces conductivity (due to higher viscosity) and narrows the electrochemical stability window. For example, [BMIM][DCA] has 40% lower conductivity than [EMIM][DCA] .

Effect of Cation Functionalization

Functional groups on the cation modulate ion interactions:

- Ester Groups : Imidazolium ILs with ethyl ester groups (e.g., [C₂OC₃MIM][DCA]) show 10–15% lower conductivity than [EMIM][DCA] due to stronger hydrogen bonding .

- Hydroxyethyl Groups : Replacing methyl with hydroxyethyl in imidazolium iodide increases conductivity by 25–30% , suggesting similar benefits could apply to dicyanamide systems.

Application-Specific Comparisons

- Propellants: [EMIM][DCA] paired with WFNA (white fuming nitric acid) achieves hypergolic ignition similar to monomethyl hydrazine (MMH), outperforming [BMIM][NO₃] in specific impulse by 10% .

- Thermoelectric Composites : EMIM DCA enhances electrical conductivity in polymers more effectively than [EMIM][BF₄] or [EMIM][TCB] due to smaller anion size .

- Toxicity : EMIM DCA is less toxic to algae than [BMIM][DCA], with EC₅₀ values 2–3× higher, likely due to shorter alkyl chains .

Key Research Findings

- DFT Simulations : The average hydrogen bond length in [EMIM][DCA] (2.2 Å) is shorter than in chloride-based ILs (2.4 Å), explaining its higher conductivity .

- Thermal Stability : [EMIM][DCA] decomposes at 250°C, comparable to [BMIM][DCA] but lower than phosphonium-based ILs (e.g., [P₆₆₆₁₄][DCA], >300°C) .

- Hydrate Inhibition : Dicyanamide ILs (e.g., [BMIM][DCA]) show weaker thermodynamic inhibition of methane hydrates compared to tetramethylammonium chloride .

Preparation Methods

Quaternization of 1-Methylimidazole

The first step involves the alkylation of 1-methylimidazole with ethyl bromide to form 1-ethyl-3-methylimidazolium bromide ([Cmim]Br). This exothermic reaction proceeds via nucleophilic substitution, where the ethyl group replaces the hydrogen at the imidazole ring’s nitrogen.

-

Reaction Setup : A mixture of 1-methylimidazole (1.0 equiv) and ethyl bromide (1.1–1.3 equiv) is heated under reflux in a dry solvent (e.g., acetonitrile or toluene) at 50–70°C for 2–24 hours.

-

Workup : The resulting viscous liquid is cooled, washed with ethyl acetate to remove unreacted alkyl halide, and dried under vacuum.

-

Yield : 80–95% (depending on stoichiometry and reaction time).

Key Parameters :

Anion Exchange with Dicyanamide

The bromide anion in [Cmim]Br is replaced with dicyanamide ([N(CN)]) via metathesis. Lithium dicyanamide (Li[N(CN)]) is commonly used due to its high solubility in polar solvents.

-

Mixing : [Cmim]Br and Li[N(CN)] (1.1 equiv) are stirred in deionized water or acetone at room temperature for 12–24 hours.

-

Phase Separation : The hydrophobic [Cmim][DCA] forms a separate layer, which is extracted with ethyl acetate or dichloromethane.

-

Purification : The organic phase is washed repeatedly with water to remove residual LiBr, confirmed via silver nitrate testing.

-

Drying : Solvent removal under vacuum yields [Cmim][DCA] as a pale-yellow liquid.

Critical Considerations :

-

Halide Removal : Incomplete washing leaves conductive impurities, affecting electrochemical performance.

-

Solvent Choice : Ethyl acetate minimizes emulsion formation during extraction.

Microwave-Assisted Alkylation

Microwave irradiation accelerates the quaternization step, reducing reaction times from hours to minutes. This method is particularly advantageous for scaling up production.

-

Reagents : 1-Methylimidazole and ethyl bromide (1:1.3 molar ratio) are sealed in a microwave vessel with a stir bar.

-

Heating : Irradiated at 150 W, ramping to 170°C over 1–2 minutes, and held for 5–11 minutes.

-

Cooling : The mixture is rapidly cooled to 40°C, then to room temperature.

-

Workup : Unreacted ethyl bromide is decanted, and the product is dried under vacuum.

Advantages :

-

Time Efficiency : Complete conversion in ≤15 minutes vs. 24 hours conventionally.

-

Energy Savings : Localized heating reduces side reactions.

Purification and Characterization

Purification Techniques

Analytical Validation

-

H NMR : Confirms alkylation and deuteration (if applicable). Peaks at δ 9.29 (imidazolium H), 4.80 (N-CH), and 1.57–1.79 (CH) validate structure.

-

Halide Test : AgNO in wash water detects residual Br (cloudiness indicates incomplete purification).

Comparative Analysis of Methods

| Parameter | Conventional Alkylation | Microwave Alkylation |

|---|---|---|

| Reaction Time | 2–24 hours | 5–15 minutes |

| Temperature | 50–70°C | 170°C |

| Yield | 80–95% | 85–90% |

| Energy Consumption | High | Low |

| Scalability | Moderate | High |

Challenges and Optimization Strategies

-

Side Reactions : Overheating during alkylation can degrade the imidazolium ring. Controlled temperature ramping mitigates this.

-

Anion Stability : Dicyanamide may hydrolyze in acidic conditions. Neutral pH and anhydrous solvents are essential.

-

Cost : Li[N(CN)] is expensive; sodium salts offer a cheaper alternative but require longer reaction times .

Q & A

Q. What strategies enhance the slow-release efficiency of EMIM DCA as a corrosion inhibitor in saline environments?

- Methodology : Encapsulate EMIM DCA in pH-sensitive ZIF-8 nanocarriers. Characterize release kinetics via UV-Vis spectroscopy in neutral chloride solutions (e.g., 3.5% NaCl). Optimize pore size and surface functionalization for sustained inhibitor delivery .

Data Contradiction Analysis

- Physical Property Variations : Density (1.101 vs. 1.1062 g/cm³) and melting point (-6 vs. -12°C) discrepancies in may arise from impurity levels or measurement techniques. Always cross-check with multiple characterization methods (e.g., DSC for melting behavior).

- Diffusion Coefficients : Model-dependent results in highlight the need for standardized experimental protocols (e.g., fixed temperature/pressure ranges) and MD validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.